molecular formula C11H5F3N2 B1395191 4-(Trifluoromethyl)quinoline-2-carbonitrile CAS No. 25199-89-7

4-(Trifluoromethyl)quinoline-2-carbonitrile

Cat. No.: B1395191
CAS No.: 25199-89-7
M. Wt: 222.17 g/mol
InChI Key: FFQVAHKLTKCLGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods for synthesizing quinoline derivatives, including classical methods and efficient methods that reduce reaction time with increased yield . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)quinoline-2-carbonitrile consists of a quinoline ring with a trifluoromethyl group at the 4-position and a carbonitrile group at the 2-position.


Physical and Chemical Properties Analysis

This compound is a solid compound. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including various quinoline carbonitriles, have been studied for their corrosion inhibition properties. For instance, Singh, Srivastava, and Quraishi (2016) found that certain quinoline derivatives act as effective corrosion inhibitors for mild steel in acidic mediums, demonstrating high inhibition efficiency and acting as either mixed-type or cathodic inhibitors. Their study utilized electrochemical methods and surface analysis techniques like SEM, AFM, and XPS, confirming that the corrosion inhibition occurs due to the adsorption of inhibitor molecules on the metal surface (Singh, Srivastava, & Quraishi, 2016).

Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performance of novel quinoline derivatives against iron corrosion. Their research involved quantum chemical and molecular dynamics simulation approaches, providing insights into the relationship between corrosion inhibition and various molecular properties (Erdoğan et al., 2017).

Photovoltaic Properties

Zeyada, El-Nahass, and El-Shabaan (2016) explored the photovoltaic properties of quinoline derivative films. They investigated the electrical properties and photovoltaic behavior of these films, identifying their potential use in photodiode fabrication. Their study indicates that the presence of specific substituent groups in quinoline derivatives can improve diode parameters and photovoltaic efficiency (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Another study by Zeyada, El-Nahass, and El-Shabaan (2016) focused on the structural and optical properties of certain quinoline derivatives thin films. They found that these compounds, when deposited as thin films, exhibit specific optical characteristics that can be useful in various applications such as optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Computational Studies

Wazzan and Al-Qurashi (2016) conducted a computational study on certain quinoline derivatives, analyzing their molecular structure, spectroscopic characterization, and various chemical properties. Their research provides a comprehensive understanding of the electronic structure and potential applications of these compounds (Wazzan & Al-Qurashi, 2016).

Al-Qurashi and Wazzan (2017) also investigated the hydrogen-bonding capabilities of a specific quinoline-3-carbonitrile derivative, providing insights into its chemical and biochemical processes through DFT calculations. This research is crucial for understanding the interactions and stability of these compounds in various environments (Al-Qurashi & Wazzan, 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

4-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-5-7(6-15)16-10-4-2-1-3-8(9)10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQVAHKLTKCLGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10697142
Record name 4-(Trifluoromethyl)quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25199-89-7
Record name 4-(Trifluoromethyl)quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10697142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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